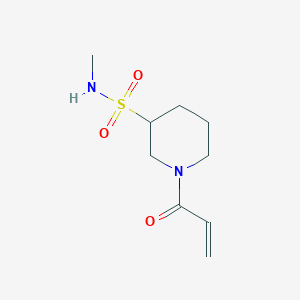

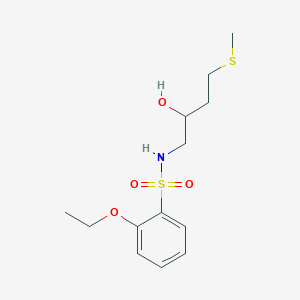

![molecular formula C9H7BrF2N2O3 B2584272 3-[(2-Bromopyridine-4-carbonyl)amino]-2,2-difluoropropanoic acid CAS No. 2002939-83-3](/img/structure/B2584272.png)

3-[(2-Bromopyridine-4-carbonyl)amino]-2,2-difluoropropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

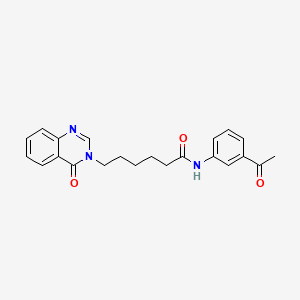

The compound “3-[(2-Bromopyridine-4-carbonyl)amino]-2,2-difluoropropanoic acid” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocycle, similar to benzene but with one CH replaced by nitrogen . The molecule also contains a bromine atom, an amine group (-NH2), a carbonyl group (C=O), and a difluoropropanoic acid group.

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, the bromine atom could potentially be involved in various substitution reactions. The amine and carbonyl groups could participate in condensation reactions, and the carboxylic acid group could undergo reactions typical for carboxylic acids, such as esterification .Applications De Recherche Scientifique

Synthetic Methodologies and Applications

Synthesis of Fluorinated Compounds

Studies have explored synthetic strategies towards fluorinated compounds like 4-substituted 3,3-difluoropiperidines, which are synthesized via processes involving ethyl bromodifluoroacetate. These compounds, including N-protected 3,3-difluoroisonipecotic acid and N-protected 3,3-difluoro-4,4-dihydroxypiperidine, hold significant potential as building blocks in medicinal chemistry due to their fluorinated gamma-amino acid structures (Surmont et al., 2010).

Electrocatalytic Carboxylation

A novel electrochemical procedure for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 has been investigated. This process avoids the use of volatile and toxic solvents and catalysts, highlighting an environmentally friendly method to synthesize 6-aminonicotinic acid with high selectivity and yield (Feng et al., 2010).

Preparation of Arylboronic Acids

An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids from 3-bromopyridine involves lithium-halogen exchange and "in situ quench". This technique showcases a method for preparing arylboronic acids, essential intermediates in various cross-coupling reactions and pharmaceutical synthesis (Li et al., 2002).

Fluorescence Detection of Perfluorinated Compounds

A method based on derivatization of perfluorinated carboxylic acids (PFCAs) with 3-bromoacetyl coumarin for HPLC analysis with fluorescence detection has been developed. This approach allows for the efficient separation and sensitive detection of PFCAs, which are significant due to their persistence in the environment and biological samples (Poboży et al., 2010).

Novel Bromodomain Ligands

Research into 3-amino-2-methylpyridine derivatives as BAZ2B bromodomain ligands demonstrates the use of computational methods for drug discovery. These compounds were identified and validated for their binding to the BAZ2B bromodomain, an example of how chemical synthesis is applied in the development of therapeutic agents (Marchand et al., 2016).

Mécanisme D'action

Target of Action

It is known that pyridine units are common in bioactive molecules , suggesting that EN300-14371974 may interact with a variety of biological targets.

Mode of Action

The bromine unit in its structure can undergo suzuki coupling to transform into an aryl group . This transformation could potentially alter the compound’s interaction with its targets.

Biochemical Pathways

The compound’s ability to undergo transformations such as suzuki coupling and boronization suggests that it may influence a variety of biochemical pathways.

Pharmacokinetics

The compound’s solubility in common organic solvents may influence its bioavailability.

Result of Action

The compound’s potential to undergo various chemical transformations could result in a range of effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of EN300-14371974. For instance, the compound is slightly soluble in water , which could affect its distribution and activity in aqueous environments.

Propriétés

IUPAC Name |

3-[(2-bromopyridine-4-carbonyl)amino]-2,2-difluoropropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2N2O3/c10-6-3-5(1-2-13-6)7(15)14-4-9(11,12)8(16)17/h1-3H,4H2,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSQYRSAQVESGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)NCC(C(=O)O)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone](/img/structure/B2584190.png)

methanone](/img/structure/B2584191.png)

![3-(4-Butoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2584197.png)

![3-Amino-1-[(1-methylimidazol-2-yl)methyl]pyridin-2-one](/img/structure/B2584206.png)

![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2584209.png)